Rubone

Vue d'ensemble

Description

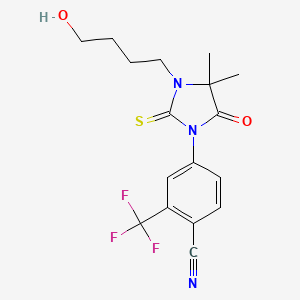

Rubone, chemically known as (2E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one, is a chalcone analog. It is recognized for its ability to modulate microRNA-34a, a tumor suppressor gene. This compound has shown significant potential in inhibiting the growth of hepatocellular carcinoma and other cancers by restoring the expression of microRNA-34a .

Applications De Recherche Scientifique

Rubone has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studying chalcone derivatives and their reactivity.

Biology: Investigated for its role in modulating microRNA-34a and its effects on gene expression.

Medicine: Explored as a potential therapeutic agent for treating cancers, particularly hepatocellular carcinoma and prostate cancer

Mécanisme D'action

Target of Action

Rubone is a small molecule that specifically targets and modulates the expression of miR-34a , a microRNA that functions as a tumor suppressor . This microRNA is often downregulated or silenced in various human cancers, including hepatocellular carcinoma (HCC) and prostate cancer .

Mode of Action

This compound interacts with its target, miR-34a, by upregulating its expression . This upregulation leads to a decrease in the expression of miR-34a’s downstream target genes, such as cyclin D1 and Bcl-2 . The compound also enhances the occupancy of p53 on the miR-34a promoter .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the miR-34a pathway . By upregulating miR-34a, this compound influences the expression of several downstream target genes, including cyclin D1, Bcl-2, SIRT1, and E-cadherin . These genes are involved in cell cycle regulation, apoptosis, and cell adhesion, among other processes. Therefore, the modulation of miR-34a by this compound can have significant downstream effects on these cellular processes.

Pharmacokinetics

It is known that this compound can be effectively delivered to cells via micelles, which suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of tumor growth. By upregulating miR-34a and downregulating its target genes, this compound inhibits the growth of cancer cells, including cancer stem-like cells . In mouse xenograft models of HCC, this compound has been shown to dramatically inhibit tumor growth, exhibiting stronger anti-HCC activity than sorafenib, both in vitro and in vivo .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Rubone can be synthesized through a Claisen-Schmidt condensation reaction. This involves the reaction of 2-hydroxy-4,6-dimethoxybenzaldehyde with 2,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves scaling up the Claisen-Schmidt condensation reaction with appropriate adjustments to reaction conditions to ensure safety and efficiency in an industrial setting .

Analyse Des Réactions Chimiques

Types of Reactions: Rubone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones.

Reduction: Reduction of this compound can yield dihydrochalcones.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings of this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed:

Oxidation: Quinones

Reduction: Dihydrochalcones

Substitution: Halogenated derivatives

Comparaison Avec Des Composés Similaires

Rubone is unique in its specific modulation of microRNA-34a. Similar compounds include:

Sorafenib: Another anticancer agent used for treating hepatocellular carcinoma.

Paclitaxel: Often used in combination with this compound to enhance therapeutic efficacy in resistant cancers.

This compound stands out due to its targeted mechanism of action and its ability to restore tumor suppressor function without affecting non-tumorigenic cells .

Propriétés

IUPAC Name |

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O7/c1-23-13-9-15(22)20(19(10-13)27-5)14(21)7-6-12-8-17(25-3)18(26-4)11-16(12)24-2/h6-11,22H,1-5H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCQVGQULWFQTM-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC(=C(C=C2OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC(=C(C=C2OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40421457 | |

| Record name | Rubone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40421457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73694-15-2 | |

| Record name | Rubone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40421457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

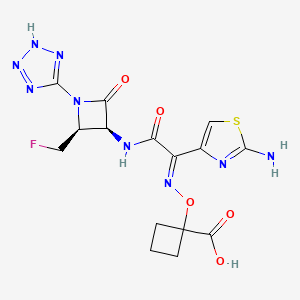

Feasible Synthetic Routes

Q1: What is the mechanism of action of Rubone in cancer cells?

A1: this compound acts as a small-molecule modulator of microRNA-34a (miR-34a), a tumor suppressor gene often downregulated in various cancers [, , ]. this compound specifically upregulates miR-34a expression in cancer cells, even in the presence of wild-type or mutated p53, but not in cells with p53 deletions [, ]. This upregulation of miR-34a subsequently leads to the downregulation of its target genes, such as cyclin D1, Bcl-2, and SIRT1, ultimately inhibiting cancer cell growth, migration, and inducing apoptosis [, , ].

Q2: How effective is this compound in overcoming chemoresistance in cancer treatment?

A2: Research suggests that this compound can effectively reverse chemoresistance, particularly in paclitaxel-resistant prostate cancer cells [, ]. This effect is attributed to this compound's ability to restore miR-34a expression, which is often downregulated in chemoresistant cancers. Studies have demonstrated that combining this compound with paclitaxel significantly enhances the efficacy of paclitaxel in both in vitro and in vivo models of chemoresistant prostate cancer [, ].

Q3: What are the challenges associated with using this compound as a therapeutic agent, and how are researchers addressing them?

A3: One of the main challenges with this compound is its low aqueous solubility, which can hinder its effective delivery in vivo []. To overcome this, researchers are exploring nanoparticle-based drug delivery systems. For instance, studies have shown promising results using carboxymethyl dextran-stabilized polyethylenimine-poly(epsilon-caprolactone) nanoparticles to encapsulate and deliver this compound effectively to HCC cells, both in vitro and in vivo []. This approach improves this compound's solubility, enhances its delivery to tumor tissues, and minimizes potential toxicity [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-2-[3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1680168.png)

![1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine](/img/structure/B1680170.png)

![n,n-Dimethyl-1,3,4,5-tetrahydrobenzo[cd]indol-4-amine](/img/structure/B1680171.png)